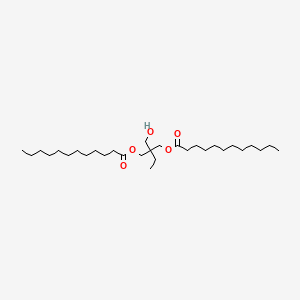
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is an organic compound that belongs to the class of esters. It is derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with lauric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions ensures efficient conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bonds in the compound can be hydrolyzed, releasing the active components that exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The precursor to the dilaurate ester.
Lauric Acid: The fatty acid component of the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
68849-44-5 |
|---|---|
Fórmula molecular |
C30H58O5 |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
[2-(dodecanoyloxymethyl)-2-(hydroxymethyl)butyl] dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-4-7-9-11-13-15-17-19-21-23-28(32)34-26-30(6-3,25-31)27-35-29(33)24-22-20-18-16-14-12-10-8-5-2/h31H,4-27H2,1-3H3 |
Clave InChI |
CJONEYCGBCRINF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



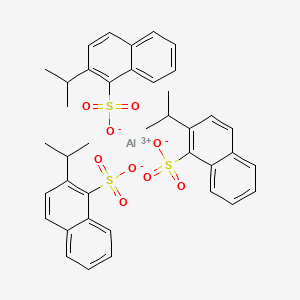
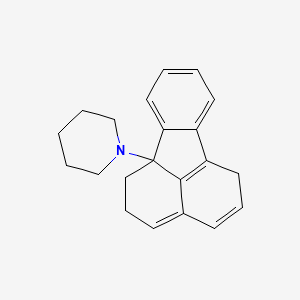
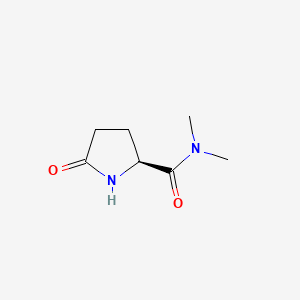

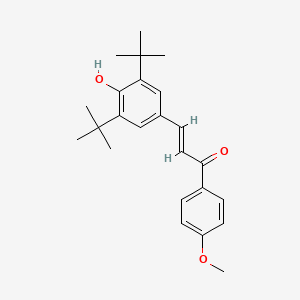
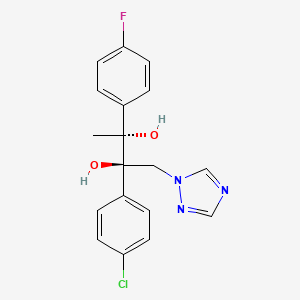
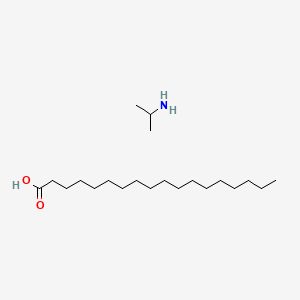
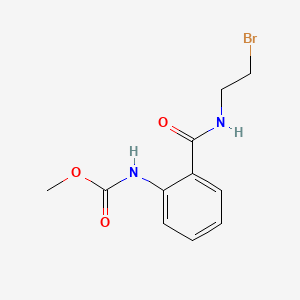



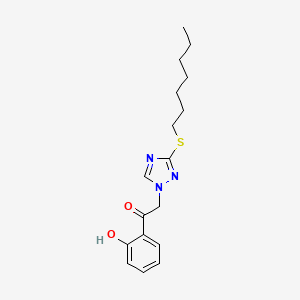
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
